8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine

Physicochemical characterization Process chemistry Quality control

8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine (CAS 781567-04-2, molecular formula C₁₄H₁₅N₃, molecular weight 225.29 g/mol) is a 2,3-dihydroimidazo[1,2-b]pyridazine derivative bearing an ethyl substituent at position 8 and a phenyl ring at position The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged heterocyclic nucleus in medicinal chemistry, with validated activity across kinase inhibition (IKKβ, Haspin, Tyk2, CDPK1), CNS benzodiazepine receptor binding, and antiparasitic applications. The 2,3-dihydro saturation state of the imidazole ring distinguishes this compound from fully aromatic imidazo[1,2-b]pyridazines such as those found in ponatinib-like kinase inhibitors, potentially altering ring geometry, hydrogen-bonding capacity, and metabolic susceptibility.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
Cat. No. B13124402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN2C1=NCC2)C3=CC=CC=C3
InChIInChI=1S/C14H15N3/c1-2-11-10-13(12-6-4-3-5-7-12)16-17-9-8-15-14(11)17/h3-7,10H,2,8-9H2,1H3
InChIKeySYORLOKVKZSTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine – Core Scaffold Identity and Physicochemical Baseline for Procurement Screening


8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine (CAS 781567-04-2, molecular formula C₁₄H₁₅N₃, molecular weight 225.29 g/mol) [1] is a 2,3-dihydroimidazo[1,2-b]pyridazine derivative bearing an ethyl substituent at position 8 and a phenyl ring at position 6. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged heterocyclic nucleus in medicinal chemistry, with validated activity across kinase inhibition (IKKβ, Haspin, Tyk2, CDPK1), CNS benzodiazepine receptor binding, and antiparasitic applications [2]. The 2,3-dihydro saturation state of the imidazole ring distinguishes this compound from fully aromatic imidazo[1,2-b]pyridazines such as those found in ponatinib-like kinase inhibitors, potentially altering ring geometry, hydrogen-bonding capacity, and metabolic susceptibility.

Why Generic Substitution of 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine Is Not Supported by Current Evidence


Within the 2,3-dihydroimidazo[1,2-b]pyridazine chemical space, even modest changes to the C8 substituent produce measurable differences in physicochemical properties that directly affect handling, formulation, and chromatographic behavior. The 8-ethyl compound (boiling point 356.4 ± 25.0 °C) exhibits a +13.8 °C boiling point elevation relative to its 8-methyl analog (boiling point 342.6 ± 25.0 °C, CAS 791015-09-3) , corresponding to increased van der Waals interactions and altered volatility. More critically, the broader imidazo[1,2-b]pyridazine literature demonstrates that substitution at C6 and C8 strongly modulates kinase selectivity: Shimizu et al. showed that optimization at the 3- and 6-positions of the scaffold improved IKKβ inhibitory activity and TNFα suppression in THP-1 cells, with structure-activity relationships highly sensitive to substituent identity [1]. A different 2,3-dihydroimidazo[1,2-b]pyridazine bearing an 8-ethyl substituent would therefore be expected to exhibit different target engagement, solubility, and permeability profiles than 8-methyl, 8-H, or 6-(4-substituted-phenyl) analogs. Without direct head-to-head experimental data on this specific compound, substitution with a close analog introduces unquantified risk in any assay or synthetic sequence calibrated to the 8-ethyl-6-phenyl derivative.

8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine – Quantitative Differential Evidence for Procurement Decision-Making


Boiling Point Elevation vs. 8-Methyl Analog: Implications for Purification and Handling

The 8-ethyl substituent on the target compound raises the boiling point by approximately 13.8 °C compared to the direct 8-methyl analog (8-methyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine, CAS 791015-09-3). This difference, while modest, reflects the increased molecular surface area and polarizability conferred by the ethyl group and is relevant for distillation-based purification and thermal stability assessments during storage and shipping .

Physicochemical characterization Process chemistry Quality control

Molecular Weight Differentiation from Common 8-Substituted Analogs for Inventory and Analytical Method Development

The target compound (MW 225.29 g/mol) [1] is isobaric with the regioisomeric 8-methyl-6-(4-methylphenyl) analog (CAS 790611-57-3, also C₁₄H₁₅N₃, MW 225.29 g/mol) , but differs by 14.03 Da (one methylene unit) from the 8-methyl-6-phenyl analog (C₁₃H₁₃N₃, MW 211.26 g/mol) . This exact mass distinction is critical for LC-MS method development and for distinguishing the target compound from methylphenyl regioisomers that may co-elute under generic gradient conditions.

Analytical chemistry Mass spectrometry Inventory management

Scaffold-Level Kinase Inhibition Precedent: Imidazo[1,2-b]pyridazine as a Validated Pharmacophore for IKKβ, Haspin, and Tyk2

Although no direct target-engagement data exist for 8-ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine itself, the imidazo[1,2-b]pyridazine scaffold has demonstrated potent, selective inhibition across multiple therapeutically relevant kinases. Shimizu et al. reported imidazo[1,2-b]pyridazine derivatives with cell-free IKKβ IC₅₀ values in the nanomolar range and TNFα inhibitory activity in THP-1 cells, with selectivity confirmed against a kinase panel [1]. The same group subsequently improved cell-based potency and achieved in vivo TNFα suppression in mice through polarity adjustments and additional substituent introduction [2]. In a parallel program, Haspin inhibitors based on this scaffold exhibited IC₅₀ values between 6 and 100 nM and antiproliferative activity against cancer cell lines in 2D and spheroid cultures [3]. These class-level data establish that the imidazo[1,2-b]pyridazine core is a competent kinase hinge-binding motif, and that the 2,3-dihydro oxidation state does not ablate target engagement. However, the specific contribution of the 8-ethyl-6-phenyl substitution pattern to potency and selectivity relative to literature compounds with different substitution vectors (e.g., 3,6-disubstituted analogs in the IKKβ series) remains uncharacterized.

Kinase inhibition Medicinal chemistry Target engagement

CNS Drug Discovery Precedent: Imidazo[1,2-b]pyridazines as Benzodiazepine Receptor Ligands and CRF1 Antagonists

The imidazo[1,2-b]pyridazine scaffold has a well-established history in CNS drug discovery distinct from its kinase applications. Barlin et al. reported a series of 6-substituted imidazo[1,2-b]pyridazines with nanomolar affinity for the benzodiazepine binding site, including compounds with IC₅₀ values as low as 1.0 nM in [³H]-diazepam displacement assays from rat brain membranes [1]. In a separate program, Eli Lilly patented substituted imidazo[1,2-b]pyridazines as CRF1 receptor antagonists for psychiatric and neurological indications, with exemplified compounds bearing alkyl and aryl substitutions including ethyl and phenyl groups [2]. The presence of the 8-ethyl and 6-phenyl substituents on the target compound is consistent with substitution patterns explored in the CRF1 antagonist patent space, though no specific data for this exact compound appear in the disclosed examples.

CNS drug discovery Benzodiazepine receptor Neuropsychiatric disorders

Recommended Application Scenarios for 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine Based on Current Evidence


Kinase Profiling Library Expansion with Underexplored 8-Substituted Imidazo[1,2-b]pyridazine Chemotype

Given the validated kinase hinge-binding capacity of the imidazo[1,2-b]pyridazine scaffold demonstrated across IKKβ (nanomolar IC₅₀) [1], Haspin (IC₅₀ 6–100 nM) [2], and Tyk2 programs, this compound is best deployed as a diversity element in kinase screening decks where the 8-ethyl substitution vector has not been systematically explored. Its 2,3-dihydro saturation state differentiates it from the fully aromatic imidazo[1,2-b]pyridazines that dominate the kinase patent literature, potentially offering altered hinge-binding geometry and selectivity profiles.

Synthetic Intermediate for Late-Stage Functionalization at the C2, C3, or C7 Positions

The 2,3-dihydroimidazo[1,2-b]pyridazine core contains reactive sites suitable for further derivatization. The 6-phenyl and 8-ethyl groups are relatively inert under standard transformations, making this compound a suitable building block for parallel library synthesis where diversification is focused on the N2, C3, or C7 positions. The boiling point differential of +13.8 °C vs. the 8-methyl analog provides practical guidance for selecting distillation and purification conditions during downstream synthetic work.

CNS Receptor Screening Based on Benzodiazepine and CRF1 Pharmacophore Overlap

The 6-phenyl substituent on this compound overlaps with the pharmacophoric requirements identified in imidazo[1,2-b]pyridazine-based benzodiazepine receptor ligands (IC₅₀ range 1.0–70 nM) [3] and CRF1 antagonists patented by Eli Lilly [4]. Inclusion in CNS-focused screening panels is justified by class precedent, though the 8-ethyl group is less common in the published CNS series and may confer unique subtype selectivity or pharmacokinetic properties that warrant prospective evaluation.

Reference Standard for Analytical Method Development Involving Isobaric Imidazo[1,2-b]pyridazine Interferences

Because this compound (MW 225.29) is isobaric with regioisomeric 8-methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine , it serves as an excellent challenge compound for developing LC-MS methods capable of resolving positional isomers. Procurement of both the target compound and its isobaric regioisomer enables systematic optimization of chromatographic conditions (column chemistry, mobile phase pH, organic modifier gradient) to achieve baseline separation where mass detection alone cannot discriminate.

Quote Request

Request a Quote for 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.